molecular formula C11H16ClN B1377044 3-BENZYLCYCLOBUTANAMINE HCL CAS No. 1464091-61-9

3-BENZYLCYCLOBUTANAMINE HCL

Cat. No.: B1377044
CAS No.: 1464091-61-9
M. Wt: 197.7 g/mol
InChI Key: DTRPKFKMRNDMIX-UHFFFAOYSA-N
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Description

3-BENZYLCYCLOBUTANAMINE HCL is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-BENZYLCYCLOBUTANAMINE HCL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-BENZYLCYCLOBUTANAMINE HCL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-7-10(8-11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRPKFKMRNDMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464091-61-9
Record name Cyclobutanamine, 3-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

3-benzylcyclobutan-1-amine hydrochloride CAS 1464091-61-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-benzylcyclobutan-1-amine hydrochloride (CAS 1464091-61-9): A Scaffolding Perspective for Drug Discovery

For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds is a critical starting point for innovation. 3-benzylcyclobutan-1-amine hydrochloride represents a structurally intriguing, albeit sparsely documented, chemical entity. Its composition, featuring a rigid cyclobutane core, a flexible benzyl group, and a primary amine, positions it as a valuable building block in medicinal chemistry. The cyclobutane ring offers a three-dimensional geometry that can explore vector space not accessible to more common flat aromatic rings, while the benzylamine motif is a well-established pharmacophore present in numerous approved therapeutic agents[1][2].

This guide provides a comprehensive analysis of 3-benzylcyclobutan-1-amine hydrochloride, framing its technical profile within the context of modern drug discovery. While extensive experimental data on this specific molecule is not publicly available, we will synthesize known information with established principles of chemical synthesis, characterization, and safety to provide a senior scientist's perspective on its potential and handling.

Molecular Profile and Physicochemical Characteristics

The fundamental identity of a compound is established by its structure and physical properties. For CAS 1464091-61-9, the available data is primarily computational, offering a theoretical baseline for experimental work.

Table 1: Identifiers and Computed Physicochemical Properties

PropertyValueSource
CAS Number 1464091-61-9[3]
Molecular Formula C₁₁H₁₆ClN[3]
Molecular Weight 197.70 g/mol [3]
IUPAC Name 3-benzylcyclobutan-1-amine;hydrochloride[3]
SMILES C1C(CC1N)CC2=CC=CC=C2.Cl[3]
InChIKey DTRPKFKMRNDMIX-UHFFFAOYSA-N[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]

Note: Experimental properties such as melting point, boiling point, and aqueous solubility are not currently reported in publicly accessible literature and would require experimental determination for a complete profile. A purity of ≥95% is noted by some commercial suppliers[4].

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of a novel or sparsely characterized compound is paramount. This is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are unavailable, a predictive analysis based on its structure provides a framework for what a researcher should expect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural confirmation in organic chemistry.

  • ¹H NMR Spectroscopy: The proton NMR would be expected to show distinct signals for the aromatic protons of the benzyl group (typically between 7.0-7.5 ppm), the benzylic methylene protons (CH₂), and the aliphatic protons of the cyclobutane ring. The protons on the carbon adjacent to the amine group would be deshielded and appear further downfield than other ring protons. The amine protons themselves often present as a broad singlet, and their chemical shift can be highly variable depending on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR would confirm the presence of 11 unique carbon environments. One would anticipate signals in the aromatic region (~125-140 ppm), a signal for the benzylic carbon, and several signals in the aliphatic region for the cyclobutane ring carbons. The carbon atom bonded to the nitrogen would be shifted downfield relative to the other sp³ carbons due to the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For 3-benzylcyclobutan-1-amine hydrochloride, the key expected absorptions would include:

  • N-H stretching: A broad band in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt (R-NH₃⁺).

  • C-H stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=C stretching: Aromatic ring stretches typically appearing in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for confirmation of the molecular weight. For this compound, one would analyze the free base (C₁₁H₁₅N), which has a monoisotopic mass of 161.12 u. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition to within a few parts per million.

G cluster_0 Spectroscopic Workflow Compound Sample of 3-benzylcyclobutan-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (HRMS) Compound->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Standard workflow for spectroscopic characterization.

Synthetic Strategy: A Mechanistic Perspective

A logical and robust approach would likely involve a reductive amination of a 3-benzylcyclobutan-1-one precursor. This strategy is widely used in pharmaceutical chemistry due to its reliability and the commercial availability of a wide range of amine sources.

Proposed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-benzylcyclobutan-1-amine from 3-benzylcyclobutan-1-one.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes a rationale tied to established chemical principles, and checkpoints (e.g., TLC, NMR) are included to validate the outcome before proceeding.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-benzylcyclobutan-1-one (1.0 eq) and a suitable solvent such as methanol or dichloromethane.

    • Causality: An inert atmosphere prevents unwanted side reactions with atmospheric oxygen or moisture. Methanol is a good choice as it effectively dissolves both the ketone and the amine source.

  • Imine Formation:

    • Add ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq) to the solution. Stir at room temperature.

    • Causality: Ammonium chloride serves as the ammonia source for the formation of the intermediate imine. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct. Its reactivity is attenuated at neutral or slightly acidic pH, making it ideal for one-pot reductive aminations.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

    • Causality: The basic workup neutralizes the reaction mixture and ensures the product is in its free-base form, which is more soluble in organic solvents for efficient extraction.

  • Purification and Salt Formation:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amine via column chromatography on silica gel.

    • Dissolve the purified free-base amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise to precipitate the hydrochloride salt.

    • Filter and dry the resulting solid to yield 3-benzylcyclobutan-1-amine hydrochloride.

    • Causality: Salt formation is a common final step for amine-containing drug candidates as it often improves crystallinity, stability, and aqueous solubility compared to the free base.

G Start 3-benzylcyclobutan-1-one Imine Imine Intermediate Formation (+ NH₄Cl) Start->Imine Step 1 Reduction Reductive Amination (NaBH₃CN) Imine->Reduction Step 2 FreeBase Crude Free Base Amine Reduction->FreeBase Workup Purify Column Chromatography FreeBase->Purify PurifiedAmine Purified 3-benzylcyclobutan-1-amine Purify->PurifiedAmine Salt HCl Salt Formation PurifiedAmine->Salt Step 3 Product Final Product: 3-benzylcyclobutan-1-amine HCl Salt->Product

Caption: A plausible synthetic workflow for the target compound.

Potential Applications in Medicinal Chemistry

The structural motifs within 3-benzylcyclobutan-1-amine hydrochloride suggest its utility as a scaffold in programs targeting various diseases. Both benzylamine and cyclobutane structures are considered "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active compounds[1][2][7].

  • As a Bioisostere: The substituted cyclobutane ring can act as a rigid, three-dimensional bioisostere for other groups, such as a tert-butyl group or a phenyl ring. This allows medicinal chemists to fine-tune properties like metabolic stability and solubility while maintaining or improving binding affinity to a biological target.

  • Neurological and Psychiatric Disorders: The benzylamine core is found in many centrally active agents. The rigid cyclobutane could confer selectivity for specific receptor subtypes.

  • Antiproliferative Agents: Many small molecules that interact with DNA or key cellular kinases incorporate amine functionalities for hydrogen bonding and salt-bridge interactions within protein binding pockets[8]. The amine on this scaffold provides a convenient handle for further derivatization to explore such interactions.

G Scaffold 3-benzylcyclobutan-1-amine Scaffold Deriv Chemical Derivatization (Amide coupling, etc.) Scaffold->Deriv Library Compound Library Deriv->Library Screen Biological Screening (e.g., Kinase Assays) Library->Screen Hit Hit Compound Screen->Hit Lead Lead Optimization Hit->Lead

Caption: Logical flow from a chemical scaffold to lead optimization.

Safety and Handling Protocols

As a research chemical with incomplete toxicological data, 3-benzylcyclobutan-1-amine hydrochloride must be handled with the assumption that it is hazardous. The available GHS classifications indicate it is an irritant[3].

Table 2: GHS Hazard Identification

Hazard CodeDescriptionClassification
H315Causes skin irritationSkin Irritant, Category 2
H319Causes serious eye irritationEye Irritant, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3
Standard Operating Procedure for Safe Handling

This protocol is designed for handling gram-scale quantities of amine hydrochloride powders in a laboratory setting.

  • Risk Assessment and Preparation:

    • Before handling, review the available Safety Data Sheet (SDS) and GHS classifications[3][9].

    • Ensure a chemical fume hood is operational and available.

    • Prepare a designated work area within the hood, free of clutter.

    • Have an appropriate chemical spill kit readily accessible.

  • Personal Protective Equipment (PPE):

    • Wear a properly fitted lab coat, closed-toe shoes, and long pants.

    • Use chemical splash goggles for eye protection.

    • Wear nitrile gloves suitable for handling chemical powders. Change gloves immediately if contamination is suspected[10].

  • Weighing and Transfer:

    • Conduct all manipulations that may generate dust, such as weighing and transferring, inside the chemical fume hood to prevent inhalation[11].

    • Use a spatula to carefully transfer the powder. Avoid pouring, which can create airborne dust.

    • If adding to a solvent, add the solid to the liquid to minimize splashing.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[9].

  • Waste Disposal:

    • Dispose of contaminated materials (gloves, weigh boats, etc.) and excess chemical waste in a designated hazardous waste container according to institutional and local regulations.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[11].

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Conclusion

3-benzylcyclobutan-1-amine hydrochloride (CAS 1464091-61-9) stands out as a high-potential building block for medicinal chemistry and drug discovery. Its structural features—a rigid, 3D cyclobutane core combined with the pharmacologically relevant benzylamine motif—make it an attractive starting point for generating novel chemical entities. While a comprehensive experimental dataset for this specific molecule is yet to be published, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established scientific principles. For researchers in drug development, the value of this compound lies not in what is exhaustively known, but in the potential it holds for the exploration of new chemical space and the development of future therapeutics.

References

  • PubChem. (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Deneva, V. et al. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. [Link]

  • Clympton, B. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

  • Dal-Quim. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]

  • Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]

  • El-Taweel, F. M. et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. [Link]

  • Benci, K. et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • ANAB. (2021). Handling Hazardous Chemicals In a Lab. [Link]

  • Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ResearchGate. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health. [Link]

  • Al-Said, M. S. et al. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Sirakanyan, S. N. et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. National Institutes of Health. [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]

  • Shravani, K. et al. (2024). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Square. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Wang, Z. et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Chemical Science. [Link]

  • Wang, Z. et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. ResearchGate. [Link]

  • ZYJCHEM. (n.d.). (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. [Link]

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Sources

Methodological & Application

Application Notes & Protocols: Robust Amide Coupling Strategies for 3-Benzylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective amide coupling of 3-benzylcyclobutanamine hydrochloride. Amide bond formation is a cornerstone reaction in medicinal chemistry, and the unique structural features of this cyclobutane derivative present specific challenges that necessitate optimized protocols.[1] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering a selection of robust, field-proven protocols. We will explore the mechanistic rationale behind reagent selection, provide detailed experimental procedures for three distinct coupling systems (HATU, EDC/HOBt, and T3P®), and offer a troubleshooting guide to overcome common hurdles. The aim is to empower scientists to select and execute the optimal coupling strategy for their specific synthetic goals, ensuring high yields and purity.

Core Principles & Specific Challenges

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically favorable but kinetically slow.[2] The primary challenge is the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. Coupling reagents overcome this by converting the hydroxyl into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[1]

Specific Considerations for 3-Benzylcyclobutanamine HCl:
  • Neutralization of the HCl Salt: 3-Benzylcyclobutanamine is typically supplied as a hydrochloride salt for improved stability and handling. The amine hydrochloride is not nucleophilic and will not participate in the coupling reaction. Therefore, a stoichiometric amount of a non-nucleophilic base must be added to the reaction mixture to liberate the free amine in situ. Common choices include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][4] An excess of base is often used to also neutralize any acidic byproducts generated during the coupling process.[5][6][7]

  • Steric Hindrance: The cyclobutane ring, while providing valuable conformational rigidity for drug design, can present steric challenges.[8][9][10] The approach of the amine to the activated carboxylic acid can be impeded, potentially slowing down the reaction rate and requiring more potent coupling reagents or longer reaction times to achieve high conversion.[3][11]

General Amide Coupling Workflow

A generalized workflow for the coupling of 3-benzylcyclobutanamine HCl is depicted below. The process involves the initial activation of the carboxylic acid, followed by the introduction of the neutralized amine to form the final amide product.

G cluster_start Inputs cluster_process Reaction Process cluster_end Outputs Carboxylic_Acid Carboxylic Acid (1.0 eq) Activation Step 1: Acid Activation (Carboxylic Acid + Coupling Reagent) Carboxylic_Acid->Activation Amine_HCl 3-Benzylcyclobutanamine HCl (1.0-1.2 eq) Neutralization Step 2: Amine Neutralization (Amine HCl + Base -> Free Amine) Amine_HCl->Neutralization Reagents Coupling Reagent (1.1-1.3 eq) + Additive (if needed) Reagents->Activation Base Base (e.g., DIPEA, 2.0-3.0 eq) Base->Neutralization Solvent Anhydrous Solvent (e.g., DMF, DCM) Coupling Step 3: Nucleophilic Attack (Activated Acid + Free Amine) Activation->Coupling Neutralization->Coupling Product Desired Amide Product Coupling->Product Byproducts Reagent Byproducts (e.g., Urea, Phosphonates) Coupling->Byproducts

Caption: General workflow for amide coupling of an amine hydrochloride salt.

Recommended Protocols

Here we present three robust protocols using common, highly effective coupling reagents. The choice of protocol may depend on the scale of the reaction, the electronic and steric properties of the carboxylic acid, and the susceptibility of chiral centers to racemization.[12]

Protocol 1: The High-Efficiency Workhorse - HATU Coupling

Principle: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium salt-based coupling reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters.[4][13] This method is renowned for its high efficiency, fast reaction times, and low rates of epimerization, making it an excellent choice for challenging or sterically hindered substrates.[3][14]

Detailed Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for another 2-3 minutes. The base deprotonates the carboxylic acid, facilitating its attack on HATU.[13]

  • Amine Addition: Add 3-benzylcyclobutanamine HCl (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: The Cost-Effective Standard - EDC/HOBt Coupling

Principle: This classic method uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an unstable O-acylisourea intermediate.[2] This intermediate is intercepted by an additive, HOBt (Hydroxybenzotriazole), to form a more stable and reactive HOBt-ester, which is less prone to racemization.[2] The amine then reacts with this activated ester.[2]

Detailed Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), 3-benzylcyclobutanamine HCl (1.1 eq), and HOBt (1.1 eq).

  • Dissolution: Dissolve the components in an anhydrous solvent (DMF or DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to minimize side reactions and potential racemization.

  • Base Addition: Add DIPEA or Triethylamine (2.5 eq) to the cooled solution and stir.[15]

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Work-up:

    • If using DMF, remove most of it under high vacuum.[16]

    • Partition the residue between Ethyl Acetate and water.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The acidic and basic washes help remove the urea byproduct and any unreacted starting materials.[17]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

Protocol 3: The Powerful & Low-Racemization Option - T3P® Coupling

Principle: T3P® (Propylphosphonic Anhydride) is a powerful dehydrating agent that activates carboxylic acids by forming a mixed phosphonic anhydride.[18][19] This method is known for its excellent performance in preventing epimerization, especially with sensitive chiral substrates.[20][21] The byproducts are water-soluble phosphonic acids, which simplifies purification.[22]

Detailed Step-by-Step Methodology:

  • Preparation: In a dry flask under an inert atmosphere, combine the carboxylic acid (1.0 eq) and 3-benzylcyclobutanamine HCl (1.1 eq).

  • Dissolution: Add an anhydrous solvent such as Ethyl Acetate or Acetonitrile.

  • Base Addition: Add a suitable base. Pyridine (3.0 eq) is often recommended for this system as it acts as both a base and a catalyst.[20] Alternatively, DIPEA can be used.

  • T3P® Addition: Add T3P® (typically supplied as a 50% solution in Ethyl Acetate or DMF; 1.5 eq) dropwise to the mixture, maintaining the temperature at or below room temperature. The reaction can be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography if necessary.

Protocol Selection and Comparative Data

Choosing the right protocol is critical for success. The following decision guide and data table provide a framework for making an informed choice based on the properties of your specific substrates and experimental constraints.

DecisionTree start Start: Select Coupling Protocol q1 Is the carboxylic acid prone to epimerization? start->q1 q2 Are substrates sterically hindered or unreactive? q1->q2 No p1 Use T3P® (Excellent Epimerization Suppression) q1->p1 Yes q3 Is cost or byproduct removal a major concern? q2->q3 No p2 Use HATU (High Reactivity & Speed) q2->p2 Yes q3->p2 No (Default to HATU for reliability) p3 Use EDC/HOBt (Cost-Effective Standard) q3->p3 Yes

Caption: Decision guide for selecting an amide coupling protocol.

Comparative Data Summary
FeatureHATUEDC/HOBtT3P® (Propylphosphonic Anhydride)
Reagent Type Uronium SaltCarbodiimidePhosphonic Anhydride
Relative Reactivity Very HighModerate-HighHigh
Reaction Time Fast (1-4 h)Moderate (12-18 h)Moderate (2-12 h)
Epimerization Risk Very Low[14]Low (with HOBt)[2]Very Low[20]
Byproduct Removal Aqueous WashAqueous Wash (Urea can sometimes be tricky)Easy (Water-soluble byproducts)[22]
Ideal For Sterically hindered substrates, rapid synthesisStandard couplings, large scale, cost-sensitive projectsChiral substrates, minimizing epimerization
Common Base DIPEADIPEA, TEAPyridine, DIPEA
Common Solvents DMF, DCMDMF, DCMEthyl Acetate, MeCN, DCM

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete neutralization of amine HCl. 2. Inactive coupling reagent (hydrolyzed). 3. Insufficiently reactive conditions for hindered substrates.1. Ensure at least 2.5 eq of base are used. 2. Use fresh, high-quality coupling reagents and anhydrous solvents. 3. Switch to a more powerful reagent (EDC -> HATU). Consider gentle heating (40-50 °C).
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up (if product is polar). 3. Side reactions (e.g., N-acylurea formation with EDC).1. Increase reaction time or switch to a faster reagent like HATU. 2. Back-extract aqueous layers with organic solvent. If very polar, consider purification via reverse-phase chromatography. 3. Ensure HOBt is used with EDC. Add EDC last at 0 °C.
Epimerization Detected 1. Base is too strong or added before activation. 2. Reaction temperature is too high. 3. Coupling reagent is not optimal.1. Use a hindered base like DIPEA. Pre-activate the acid with the coupling reagent for a few minutes before adding the amine/base mixture. 2. Run the reaction at 0 °C to RT. 3. Switch to T3P® or HATU, which are known to suppress racemization.[14][20]

Conclusion

The successful amide coupling of 3-benzylcyclobutanamine HCl is readily achievable with careful consideration of the substrate's properties and the selection of an appropriate coupling methodology. For most applications, HATU provides a fast and highly reliable route. For reactions where cost is a primary driver and substrates are not overly challenging, EDC/HOBt remains a viable standard. When working with valuable, enantiopure carboxylic acids where the prevention of racemization is paramount, T3P® offers a superior and robust solution. By understanding the principles behind each protocol and following these detailed guidelines, researchers can confidently synthesize the desired amide products with high yield and purity, accelerating their research and development efforts.

References

  • Benchchem.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Common Organic Chemistry.
  • Aapptec Peptides. Coupling Reagents.
  • Enamine.
  • Reddit. amide coupling help : r/Chempros. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127274. [Link]

  • Davies, H. M., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(9), 3733-3747. [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]

  • O'Connor, M. J., et al. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 17(30), 7155-7162. [Link]

  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Bakonyi, Z., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistryOpen, 9(7), 752-757. [Link]

  • Pignataro, L., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Advanced Synthesis & Catalysis, 362(15), 3056-3072. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help : r/Chempros. [Link]

  • The Journal of Organic Chemistry. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Gribble, G. W. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 11845-11990. [Link]

  • Wikipedia. HATU. [Link]

  • PubMed Central. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • ResearchGate. Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes 6 a–6 c. [Link]

  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Scribd. Org. Lett., Vol. 13, No. 19, 2011 T3P. [Link]

  • ResearchGate. (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]

Sources

general procedure for deprotection of cyclobutanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection and Handling of Cyclobutanamine Salts in Medicinal Chemistry

Abstract

Cyclobutanamine moieties are increasingly prevalent in medicinal chemistry as conformationally restricted bioisosteres of alkyl chains. However, their incorporation is frequently bottlenecked by the volatility of the free amine (bp ~81°C) and the high water solubility of its low-molecular-weight derivatives.[1] This Application Note defines a robust workflow for the deprotection of N-protected cyclobutanamines. We prioritize a "Salt-First" strategy—isolating the stable hydrochloride or trifluoroacetate salt—followed by in situ neutralization to prevent yield loss via evaporation or aqueous extraction.[1]

Part 1: Critical Chemical Context & Strategic Overview

The Volatility-Stability Paradox

Unlike higher homologues (cyclopentyl/cyclohexyl amines), cyclobutanamine presents a unique handling challenge.[1]

  • Volatility: Free cyclobutanamine boils at 81–82°C . Standard rotary evaporation (often with bath temps >40°C and vacuum) leads to significant product loss.

  • Solubility: The free amine is highly water-soluble.[1] Traditional aqueous workups (extraction into DCM/EtOAc) often result in poor recovery due to partition coefficients favoring the aqueous phase.

  • Ring Strain: While more stable than cyclopropanes (~26 kcal/mol strain vs. ~27.5 kcal/mol), cyclobutanes generally resist ring-opening under standard acidic deprotection (HCl/TFA).[1] However, they remain sensitive to strong Lewis acids or radical conditions.

The "Salt-First" Directive

To ensure reproducibility, the free amine should never be isolated as a discrete intermediate during purification.[1] The workflow must transition directly from the Protected Species


 Stable Salt 

In Situ Reactant.

Part 2: Operational Workflow (Visualization)

The following diagram illustrates the decision logic for handling cyclobutanamine precursors to maximize yield and safety.

G Start N-Protected Cyclobutanamine (Boc, Cbz) Decision Select Deprotection Method Start->Decision PathA Acidolytic Cleavage (Anhydrous HCl/Dioxane) Decision->PathA Boc Group PathB Hydrogenolysis (H2, Pd/C) Decision->PathB Cbz Group Precipitation Precipitation of Salt (Filtration under N2) PathA->Precipitation PathB->Precipitation Add HCl eq. Storage Stable Storage Form (Cyclobutanamine HCl) Precipitation->Storage Warning CRITICAL: Do NOT Free-Base and Evaporate Storage->Warning Avoid InSitu In Situ Neutralization (DIPEA/NMM or Biphasic) Storage->InSitu Usage Downstream Coupling InSitu->Usage

Figure 1: Strategic workflow for cyclobutanamine handling. The process emphasizes salt isolation to bypass the volatile free-base stage.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Anhydrous Deprotection of N-Boc-Cyclobutanamine

Objective: To remove the Boc group and isolate the hydrochloride salt without aqueous workup.[1]

Reagents:

  • Substrate: N-Boc-cyclobutanamine (1.0 equiv)[1]

  • Acid: 4.0 M HCl in 1,4-Dioxane (excess, ~5–10 equiv)[1]

  • Solvent: Diethyl ether (Et₂O) or MTBE (for precipitation)[1]

Procedure:

  • Dissolution: Dissolve the N-Boc-cyclobutanamine in a minimal volume of anhydrous 1,4-dioxane or Et₂O (approx. 2–3 mL per gram of substrate).[1]

    • Note: Avoid DCM if possible; salts precipitate better from ether/dioxane mixtures.

  • Acid Addition: Cool the solution to 0°C under nitrogen. Dropwise add 4.0 M HCl in dioxane.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: TLC (stain with Ninhydrin) or LCMS. Look for the disappearance of the carbamate.

  • Precipitation: As the reaction proceeds, the cyclobutanamine·HCl salt should precipitate as a white solid.

    • Troubleshooting: If no precipitate forms (common with lipophilic side chains), dilute the mixture with 5 volumes of cold anhydrous Et₂O or Hexanes to force precipitation.

  • Isolation: Filter the solid rapidly under a stream of nitrogen (the salt is hygroscopic). Wash the filter cake with cold Et₂O (3x).

  • Drying: Dry under high vacuum at room temperature. Do not heat.

    • Yield Expectation: >90% quantitative conversion.

Protocol B: In Situ Neutralization for Amide Coupling

Objective: To utilize the cyclobutanamine salt in a coupling reaction without isolating the volatile free amine.[1]

Mechanism: The salt is suspended in the reaction solvent and "sprung" (neutralized) only in the presence of the electrophile or coupling agent.[1]

Procedure:

  • Suspension: Suspend Cyclobutanamine·HCl (1.2 equiv) in anhydrous DMF or DCM.[1]

  • Base Addition: Add non-nucleophilic base (DIPEA or N-methylmorpholine) (2.5 equiv).[1]

    • Stoichiometry Check: 1.0 equiv neutralizes the HCl, 1.0–1.5 equiv acts as the proton scavenger for the coupling.

  • Coupling: Add the carboxylic acid (1.0 equiv) and coupling reagent (e.g., HATU, T3P) immediately.[1]

  • Reaction: Stir at room temperature. The free amine is consumed as it is liberated, preventing evaporative loss.

Part 4: Technical Data & QC Specifications

Physical Properties Comparison
PropertyFree Amine (Cyclobutanamine)Hydrochloride Salt (Cyclobutanamine[1]·HCl)
State Colorless LiquidWhite Crystalline Solid
Boiling/Melting Pt bp 81–82°C (Volatile)mp >180°C (Decomp)
Water Solubility Miscible (High loss in extraction)Soluble
Hygroscopicity N/AHigh (Store in desiccator)
Storage Stability Poor (Oxidizes/Evaporates)Excellent (>1 year at RT)
NMR Diagnostic Shifts

When verifying deprotection, the shift of the


-proton (on the cyclobutane ring attached to Nitrogen) is diagnostic.[1]
  • Protected (Boc):

    
     ~4.0–4.2 ppm (Broad/Multiplet)[1]
    
  • Salt (HCl):

    
     ~3.6–3.8 ppm (Sharp Quintet, often downshifted due to charged NH3+)[1]
    
  • Free Base:

    
     ~3.2–3.4 ppm
    

Part 5: Troubleshooting & Safety

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, turning into a sticky gum. Weigh quickly or use a glovebox. If the salt becomes gummy, re-suspend in Et₂O and sonicate to restore crystallinity.

  • Ring Opening: While rare under standard HCl/Dioxane conditions, avoid using strong Lewis acids (e.g., BBr₃, AlCl₃) or extreme temperatures (>100°C) which can trigger ring expansion or cleavage.[1]

  • Smell/Toxicity: Low molecular weight amines are potent sensitizers and have penetrating odors. Always handle the free base (if generated) in a fume hood.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc/Cbz cleavage conditions). [1]

  • Roberts, J. D., & Mazur, R. H. (1951).[1][2] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[1] (Foundational work on cyclobutylamine stability and synthesis). [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] (Best practices for in-situ salt neutralization). [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75645, Cyclobutanamine. (Physical property verification). [1]

Sources

Application Note & Protocol: Efficient Amide Bond Formation Using EDC-HCl for the Coupling of 3-Benzylcyclobutanamine to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

In the landscape of pharmaceutical and materials science, the amide bond is a cornerstone of molecular architecture. Its prevalence in peptides, proteins, and a vast array of synthetic drugs underscores the critical need for reliable and efficient methods of its construction. Carbodiimide-mediated coupling reactions, particularly those utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), represent a robust and widely adopted strategy.[1][2] This preference stems from EDC-HCl's high efficiency, operational simplicity, and the significant advantage of forming a water-soluble urea byproduct, which greatly simplifies product purification through simple aqueous extraction.[3][4][5]

This guide provides an in-depth examination of the EDC-HCl coupling reaction, with a specific focus on a structurally unique and potentially challenging substrate: 3-benzylcyclobutanamine. The presence of the bulky cyclobutyl and benzyl moieties introduces steric considerations that demand a carefully optimized protocol. We will dissect the underlying reaction mechanism, explore the critical role of additives, and present a detailed, field-proven protocol designed to achieve high yields and purity for researchers in drug development and organic synthesis.

The Mechanism: Activating the Carboxyl Group for Amidation

The efficacy of EDC-HCl lies in its ability to convert the hydroxyl group of a carboxylic acid—a poor leaving group—into a highly reactive intermediate susceptible to nucleophilic attack by an amine.[2][6] The process, while often performed in a single pot, is a multi-step sequence where each step is critical for success.

Step 1: Formation of the O-Acylisourea Intermediate

The reaction initiates with the attack of the carboxylate anion on the central carbon atom of the EDC molecule.[2][6] This forms a highly reactive and unstable O-acylisourea intermediate. This intermediate is the pivotal species that activates the carboxylic acid.

Step 2: The Challenge of Instability and the Role of Additives

The primary challenge in EDC couplings is the instability of the O-acylisourea intermediate. It is susceptible to two competing and undesirable pathways:

  • Hydrolysis: In aqueous or protic environments, the intermediate can be hydrolyzed, regenerating the original carboxylic acid.[7][8]

  • N-Acylurea Formation: The intermediate can undergo an intramolecular acyl transfer, rearranging to a stable and unreactive N-acylurea byproduct.[3] This is an irreversible pathway that consumes the activated acid and reduces the final product yield.

To mitigate these side reactions, coupling additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are indispensable.[4][9] HOBt rapidly intercepts the O-acylisourea intermediate to form an HOBt-ester. This new active ester is significantly more stable than the O-acylisourea, yet remains highly reactive towards the amine nucleophile.[10] This two-stage activation strategy effectively "rescues" the activated species from decomposition, thereby enhancing reaction efficiency and suppressing byproduct formation.[4][9] For sterically hindered amines like 3-benzylcyclobutanamine, the use of HOBt is strongly recommended to maximize the reaction window for the slower nucleophilic attack.

Step 3: Nucleophilic Attack and Amide Bond Formation

The final step is the nucleophilic attack of the primary amine (3-benzylcyclobutanamine) on the carbonyl carbon of the active ester. This forms the desired amide bond and releases HOBt and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea byproduct.

EDC_Mechanism cluster_activation Carboxylic Acid Activation cluster_stabilization Intermediate Stabilization (Crucial Step) cluster_side_reactions Undesirable Side Reactions cluster_coupling Amide Formation RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) RCOOH->O_acylisourea Attacks EDC EDC EDC-HCl EDC->O_acylisourea Active_Ester HOBt Active Ester (Stable, Reactive) O_acylisourea->Active_Ester Intercepted by HOBt N_acylurea N-Acylurea Byproduct (Unreactive) O_acylisourea->N_acylurea Rearrangement Hydrolysis Hydrolysis (Reverts to R-COOH) O_acylisourea->Hydrolysis Water Attack HOBt Additive (HOBt) HOBt->Active_Ester Amide Target Amide Product Active_Ester->Amide Nucleophilic Attack Amine 3-Benzylcyclobutanamine Amine->Amide Urea Water-Soluble Urea Byproduct

Caption: EDC-HCl coupling mechanism with HOBt additive to prevent side reactions.

Protocol: Coupling 3-Benzylcyclobutanamine with a Carboxylic Acid

This protocol is optimized for a typical reaction on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales. Given the potential steric hindrance, this protocol employs HOBt and allows for an extended reaction time.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Purpose
Carboxylic Acid (R-COOH)Varies1.01.0 mmolSubstrate
3-Benzylcyclobutanamine161.251.0 - 1.1161 - 177 mgSubstrate
EDC-HCl191.701.2230 mgCoupling Agent
HOBt (anhydrous)135.121.2162 mgAdditive
DIPEA129.252.5434 µL (336 mg)Non-nucleophilic base
Dichloromethane (DCM)--10 mLAnhydrous Solvent

Causality Behind Experimental Choices:

  • Equivalents: A slight excess of the coupling agent (EDC-HCl) and additive (HOBt) is used to ensure complete activation of the carboxylic acid. The amine can be used in slight excess (1.1 eq) to drive the reaction to completion, especially if it is not the most valuable reagent. A significant excess of the base (DIPEA) is used to neutralize the HCl salt of EDC, any HCl generated, and the protonated HOBt, ensuring the amine remains a free, active nucleophile.

  • Solvent: Anhydrous Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, aprotic, and effectively solubilizes most organic reagents while being easy to remove under reduced pressure.[3] Anhydrous conditions are crucial to prevent hydrolysis of the active intermediate.[11]

  • Base: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. This prevents it from competing with the primary amine in attacking the activated ester.

Step-by-Step Experimental Procedure

Sources

Validation & Comparative

Comparative Guide: LC-MS Fragmentation of 3-Benzylcyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the LC-MS fragmentation patterns of 3-benzylcyclobutanamine derivatives , contrasting them with linear and isomeric cyclic analogs. It is designed for researchers in medicinal chemistry and bioanalysis who utilize this scaffold for Fragment-Based Drug Discovery (FBDD).

Executive Summary

3-Benzylcyclobutanamine is a privileged scaffold in modern drug discovery, offering a rigid, three-dimensional alternative to planar aromatic spacers. Its metabolic stability and defined exit vectors make it superior to linear alkyl chains. However, its analysis poses challenges due to the potential for cis/trans isomerism and regiochemical ambiguity.

This guide establishes that 3-benzylcyclobutanamine derivatives exhibit a unique Retro-[2+2] Cycloaddition fragmentation signature in ESI-MS/MS, which serves as a definitive diagnostic tool to distinguish them from cyclopentyl analogs and linear isomers.

Performance Snapshot
Feature3-BenzylcyclobutanamineLinear Analogs (e.g., Benzylpentanamine)Cyclic Isomers (e.g., Cyclopentyl)
Diagnostic Specificity High (Distinct Retro-[2+2] cleavage)Low (Generic alkyl losses)Moderate (Ring contraction/expansion)
Ionization Efficiency High (ESI+)High (ESI+)High (ESI+)
Isomer Resolution Cis/Trans separable by LC; MS/MS distinctN/A (Flexible rotamers)Difficult without ion mobility
Key Fragment Ions m/z 91, 105, [M-NH3]⁺ m/z 91, 30, 44m/z 91, [M-NH3]⁺

Mechanistic Fragmentation Analysis

The mass spectral behavior of 3-benzylcyclobutanamine ([M+H]⁺ ≈ 162) is governed by the release of ring strain (approx. 26 kcal/mol) upon collisional activation.

Primary Pathway: Amine-Directed Ring Opening (α-Cleavage)

Unlike linear amines where α-cleavage simply breaks a C-C bond, in cyclobutanamines, this process initiates ring opening .

  • Protonation : Occurs on the amine nitrogen.

  • Ring Opening : The C1-C2 bond cleaves, generating a distonic radical cation or an iminium ion intermediate.

  • Outcome : Isomerization to a linear alkene-amine prior to further fragmentation.

Secondary Pathway: The Diagnostic Retro-[2+2] Cycloaddition

This is the critical differentiator . The cyclobutane ring splits symmetrically or asymmetrically into two alkene fragments.

  • Mechanism : Concerted or stepwise cleavage of opposite ring bonds (C1-C2 and C3-C4).

  • Products :

    • Fragment A (Benzyl-bearing) : Styrene derivative (Neutral or Cationic).

    • Fragment B (Amine-bearing) : Ethenamine derivative (typically retains charge).

  • Observation : For the unsubstituted core, this yields low mass amine fragments (m/z 44, 58 depending on N-substitution) and neutral styrene loss, or conversely, charge retention on the benzyl moiety (m/z 105).

Tertiary Pathway: Benzyl/Tropylium Formation

The benzyl group is a "fragmentation sink."

  • m/z 91.05 (Tropylium) : The most abundant ion in high-energy collision spectra.

  • m/z 105.07 (Phenethyl cation) : Formed via cleavage of the bond connecting the benzyl group to the cyclobutane ring.

Visualization of Fragmentation Pathways[2][3][4][5][6][7]

The following diagram illustrates the competing fragmentation pathways for a generic N-methyl-3-benzylcyclobutanamine derivative.

FragmentationPathways Precursor [M+H]+ Precursor (Protonated Cyclobutanamine) AmmoniaLoss [M-NH2R]+ (Cyclobutyl-benzyl cation) Precursor->AmmoniaLoss Neutral Loss (-NH2R) RetroSplit Retro-[2+2] Transition State Precursor->RetroSplit Ring Strain Release Phenethyl Phenethyl Cation (m/z 105.07) Precursor->Phenethyl C-C Cleavage Tropylium Tropylium Ion (m/z 91.05) AmmoniaLoss->Tropylium Ring Contraction FragmentAmine Amine Fragment (e.g., m/z 44/58) RetroSplit->FragmentAmine Charge Retention on N FragmentStyrene Styrene Derivative (Neutral Loss) RetroSplit->FragmentStyrene Neutral Loss Phenethyl->Tropylium -CH2 (Rearrangement)

Caption: Competing fragmentation pathways for 3-benzylcyclobutanamine. The Retro-[2+2] pathway provides structural specificity, while the Tropylium ion confirms the benzyl moiety.

Experimental Protocol: Self-Validating Workflow

To reliably characterize these derivatives, use the following "Step-Ramp-Step" MS/MS protocol. This ensures capture of both labile (ammonia loss) and stable (tropylium) fragments.

A. Sample Preparation[8][9]
  • Solvent : Methanol/Water (50:50) + 0.1% Formic Acid. Avoid acetonitrile if distinguishing subtle isomers, as it can suppress protic shifts.

  • Concentration : 1 µM (prevents dimer formation [2M+H]⁺ which complicates spectra).

B. LC Conditions (Isomer Separation)
  • Column : C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.

    • Why? HSS columns provide better retention for polar amines than standard C18.

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient : 5% B to 40% B over 10 mins. Slow gradient is required to separate cis (polar, elutes first) and trans (lipophilic, elutes second) diastereomers.

C. Mass Spectrometry Parameters (ESI+)[3][10]
  • Source Temp : 350°C (Ensure complete desolvation to reduce noise).

  • Collision Energy (CE) :[1]

    • Step 1 (Low, 15 eV) : Preserves molecular ion and [M-NH3]⁺.

    • Step 2 (High, 35-40 eV) : Forces ring shattering (Retro-[2+2]) and tropylium formation.

  • Scan Range : m/z 40 – 300. (Crucial to catch low mass amine fragments).

Comparative Data: Differentiating Isomers

The following decision tree illustrates how to use MS/MS data to distinguish the 3-benzylcyclobutanamine scaffold from its common isomers.

IsomerDifferentiation Start Unknown Isomer (MW = 161) Q1 Observe m/z 91 (Tropylium)? Start->Q1 Yes91 Benzyl group present Q1->Yes91 Yes No91 Not a benzyl derivative (Check Phenyl-alkyl) Q1->No91 No Q2 Observe Retro-[2+2] Fragments? (e.g., Loss of Styrene -104 Da) Yes91->Q2 YesRetro Cyclobutane Core Confirmed Q2->YesRetro Yes (Diagnostic) NoRetro Check Linear/Other Cyclic Q2->NoRetro No Q3 Abundant alkyl series ions? (m/z 43, 57, 71...) NoRetro->Q3 Linear Linear Isomer (e.g., Benzylpentanamine) Q3->Linear Yes Cyclic Cyclopentyl/Cyclohexyl (Complex rearrangements) Q3->Cyclic No

Caption: Decision logic for distinguishing 3-benzylcyclobutanamine from structural isomers using MS/MS fragmentation patterns.

Diagnostic Table
Fragment Ion (m/z)OriginDiagnostic Value
162 [M+H]⁺Molecular Weight confirmation.
145 [M+H - NH3]⁺Indicates primary/secondary amine.
105 [PhCH2CH2]⁺High . Suggests benzyl linked to C-C spacer.
91 [C7H7]⁺High . Confirms Benzyl group.
58 / 44 [C3H8N]⁺ / [C2H6N]⁺Critical . Products of Retro-[2+2] cleavage. Specific to cyclobutane substitution pattern.[2][3][4][5]

References

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry. Link

  • Pálinkó, I., et al. (1998).[2] Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods. Rapid Communications in Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center . (2023). Protocol for structure determination of unknowns by EI mass spectrometry: Diagnostic ions in one ring alicyclic compounds. National Institute of Standards and Technology. Link

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[6][7] Natural Product Reports. Link

  • Kutney, J. P., et al. (1976). Mass spectra of cyclobutane derivatives. Canadian Journal of Chemistry. Link

Sources

HPLC Method Development for Cyclobutanamine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Scientists

The Analytical Challenge: The "Invisible" Amine

Cyclobutanamine (CBA) presents a "perfect storm" of analytical difficulties for standard HPLC workflows. As a strained, small-ring primary amine (C₄H₉N), it lacks the conjugated


-systems required for UV detection. Furthermore, its high polarity (logP 

0.6) and high pKa (

9.6–10.8) result in poor retention on standard C18 columns and severe peak tailing due to secondary silanol interactions.

This guide compares two distinct methodologies to solve this problem:

  • The Classical Approach: Pre-column Derivatization with FMOC-Cl followed by RP-HPLC.

  • The Modern Approach: Direct Analysis using HILIC with Charged Aerosol Detection (CAD).

Strategic Decision Framework

Before selecting a method, use this decision matrix. The choice depends heavily on your lab's available instrumentation and the stage of drug development (e.g., early discovery vs. GMP release).

MethodSelection Start Analyte: Cyclobutanamine (No UV, Polar, Basic) Throughput Is High Throughput Required? Start->Throughput Sensitivity Is Trace Impurity (<0.05%) Analysis Needed? Throughput->Sensitivity No (QC/Release) MethodB METHOD B: HILIC-CAD/MS (Direct Detection) Throughput->MethodB Yes (Screening) MethodA METHOD A: FMOC Derivatization (RP-HPLC-UV/FL) Sensitivity->MethodA Yes (High Sensitivity) Sensitivity->MethodB No (Assay/Purity)

Figure 1: Decision tree for selecting the optimal analytical strategy based on sensitivity and throughput requirements.

Method A: Pre-Column Derivatization (FMOC-Cl)

Best For: Trace impurity quantification, GMP release testing, labs limited to UV/Fluorescence detectors.

Scientific Rationale

Since CBA cannot be seen by UV, we chemically attach a "tag"—9-fluorenylmethyl chloroformate (FMOC-Cl). This reaction targets the primary amine, attaching a bulky, hydrophobic fluorenyl group.

  • Mechanism: Nucleophilic attack of the amine on the acyl chloride.

  • Benefit 1: The product is highly hydrophobic, allowing standard C18 retention.

  • Benefit 2: The fluorenyl group is intensely fluorescent (Ex 265nm / Em 315nm) and UV active, lowering LOD to femtomole levels.

Protocol: Self-Validating Derivatization Workflow

Reagents:

  • Borate Buffer: 0.2 M, pH 9.5 (Critical: High pH ensures CBA is deprotonated/nucleophilic).

  • FMOC-Cl Reagent: 5 mM in Acetonitrile (Freshly prepared).

  • Quenching Agent: 50 mM Glycine or Adamantanamine.

Step-by-Step Procedure:

  • Mix: Combine 100

    
    L of Sample (in water) + 100 
    
    
    
    L Borate Buffer.
  • React: Add 200

    
    L FMOC-Cl solution. Vortex immediately.
    
  • Incubate: Let stand at ambient temperature for 2 minutes.

  • Quench: Add 50

    
    L Glycine solution to react with excess FMOC-Cl (prevents "ghost peaks" from reagent hydrolysis).
    
  • Inject: Inject 10

    
    L onto the HPLC.
    

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 40% B to 90% B over 10 minutes. (The derivative is very hydrophobic).

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

Method B: Direct Analysis (HILIC-CAD)

Best For: High-throughput screening, process monitoring, avoiding derivative instability.

Scientific Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Amide or Silica) with a high-organic mobile phase.[2]

  • Retention Mechanism: CBA partitions into a water-enriched layer on the surface of the stationary phase.

  • Detection (CAD): Charged Aerosol Detection is "universal."[4] It nebulizes the eluent, evaporates the solvent, and charges the remaining analyte particles.[4][5]

  • Critical Volatility Warning: CBA (free base) boils at ~81°C. To prevent the analyte from evaporating inside the CAD (resulting in signal loss), the mobile phase must be acidic (pH < 4) to keep CBA in its salt form (Cyclobutanaminium), which is non-volatile.

Protocol: Direct Injection Workflow

Chromatographic Conditions:

  • Column: Amide-based HILIC (e.g., Tosoh TSKgel Amide-80 or Waters BEH Amide), 3.0 x 100 mm.

    • Why Amide? Superior peak shape for primary amines compared to bare silica.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Isocratic Mode: 85% B / 15% A.

    • Note: HILIC requires long equilibration. Isocratic is preferred for reproducibility.

  • Detector: CAD (Nebulizer Temp: Low/35°C).

    • Expert Tip: Keep evaporation temperature low to prevent sublimation of the amine salt.

HILIC_Mechanism MobilePhase Mobile Phase (85% ACN) WaterLayer Stagnant Water Layer (Enriched on Surface) MobilePhase->WaterLayer Partitioning Stationary Amide Stationary Phase WaterLayer->Stationary H-Bonding Analyte Cyclobutanamine (Polar/Charged) Analyte->MobilePhase Weak Interaction Analyte->WaterLayer Strong Retention

Figure 2: HILIC retention mechanism. The polar CBA partitions into the water layer formed by the Amide phase.

Comparative Performance Data

The following data summarizes the trade-offs between the two methods based on experimental validation.

FeatureMethod A: FMOC-DerivatizationMethod B: HILIC-CAD
Linearity (

)
> 0.999 (Linear)> 0.995 (Curvilinear*)
LOD (Limit of Detection) ~ 0.05

g/mL (High)
~ 1.0

g/mL (Moderate)
Precision (RSD) < 1.0%2.0% - 3.0%
Sample Prep Time 30 mins (Reaction required)5 mins (Dilute & Shoot)
Selectivity High (Specific to amines)Low (Detects all non-volatiles)
Risk Factor Incomplete reaction / Reagent hydrolysisVolatility of analyte in detector

*Note: CAD response is inherently non-linear (quadratic) over wide ranges; use a polynomial fit or narrow calibration range.

Expert Recommendations

  • For Purity/Assay (98-100%): Use Method B (HILIC-CAD) . The precision is sufficient for main peak assay, and the workflow is significantly faster. Ensure your CAD evaporation tube is set to "Low" or "Ambient" to prevent salt sublimation [1, 5].

  • For Impurity Profiling (<0.1%): Use Method A (FMOC) . The background noise in CAD is too high to reliably quantify 0.05% impurities of a small amine. The fluorescence of the FMOC tag provides the necessary signal-to-noise ratio [2].

  • System Suitability: If using Method A, always include a "Blank + Reagent" injection. FMOC-Cl hydrolyzes to FMOC-OH (a large peak). Your gradient must resolve the CBA-FMOC peak from the FMOC-OH peak [3].

References

  • Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography. Retrieved from 4

  • ResearchGate. (2025). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from 6

  • Oxford Academic. High-Performance Liquid Chromatographic Analysis of Free Amino Acids Using Derivatization with 9-Fluorenylmethyl. Retrieved from 7

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from 2

  • Chromatography Online. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from 8

Sources

A Comparative Analysis of Cyclobutanamine and Cyclopropylamine Reactivity for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal and process chemistry, the nuanced reactivity of small cycloalkylamines is a critical parameter influencing synthetic strategy and molecular design. Cyclobutanamine and cyclopropylamine, while structurally similar, exhibit distinct chemical behaviors primarily dictated by the inherent ring strain and electronic properties of their respective cycloalkane frameworks. This guide provides an in-depth comparison of their reactivity, supported by experimental data, to inform judicious selection and application in complex molecule synthesis.

At the Heart of Reactivity: Ring Strain and Electronic Character

The disparate reactivity of cyclobutanamine and cyclopropylamine is fundamentally rooted in the strain energies of the cyclobutane and cyclopropane rings. Cyclopropane possesses a significantly higher ring strain (115 kJ/mol) compared to cyclobutane (110 kJ/mol)[1]. This difference arises from more severe angle strain in the three-membered ring, with C-C bond angles of 60° deviating substantially from the ideal sp³ tetrahedral angle of 109.5°[2]. In contrast, cyclobutane adopts a puckered conformation to alleviate some torsional strain, resulting in C-C bond angles of about 88°[1].

This pronounced ring strain in cyclopropane leads to a unique electronic structure. The C-C bonds are described as "bent" or "banana" bonds, with increased p-character, which imparts a degree of π-character to them[3][]. This feature, elegantly described by the Walsh and Coulson-Moffitt models, renders the cyclopropane ring susceptible to reactions involving electrophiles and radical intermediates, often leading to ring-opening[5]. Cyclobutane, with its lesser, though still significant, ring strain, is less prone to such ring-cleavage reactions.

Basicity and Nucleophilicity: A Tale of Two Amines

A fundamental aspect of amine reactivity is its basicity, which in turn influences its nucleophilicity. The basicity of these cycloalkylamines is quantified by the pKa of their conjugate acids.

CompoundpKa of Conjugate Acid
Cyclobutanamine~10.80 (Predicted)[6][7]
Cyclopropylamine~9.10[8]

The higher pKa of cyclobutanammonium ion indicates that cyclobutanamine is a stronger base than cyclopropylamine. This can be attributed to the greater s-character in the C-N bond of cyclopropylamine due to the strained ring, which withdraws electron density from the nitrogen atom, making its lone pair less available for protonation.

This difference in basicity generally translates to their nucleophilicity. In a comparative study on palladium-catalyzed monoarylation, cyclobutylamine demonstrated higher reactivity, affording yields of 70-95%, whereas the reactivity of cycloalkylamines was observed to decrease with smaller ring sizes[1][6]. This suggests that in this particular C-N bond-forming reaction, cyclobutanamine is a more effective nucleophile than cyclopropylamine. However, it is crucial to note that nucleophilicity is also sensitive to steric effects, which can sometimes override the trends predicted by basicity alone[9].

Diazotization: A Divergence in Reaction Pathways

The reaction of primary amines with nitrous acid (diazotization) is a classic transformation that starkly highlights the divergent reactivity of cyclobutanamine and cyclopropylamine. This reaction proceeds through the formation of an unstable diazonium salt, which readily loses nitrogen gas to generate a carbocation intermediate[10]. The fate of this carbocation is intimately linked to the structure of the starting amine.

Cyclobutanamine: The Path to Ring Expansion

Upon treatment with nitrous acid, cyclobutanamine undergoes a Demjanov rearrangement, leading to a mixture of ring-expanded and unrearranged alcohol products[11][12]. The primary carbocation initially formed is unstable and can rearrange through two main pathways:

  • Ring Expansion: A C-C bond of the cyclobutane ring migrates to the exocyclic methylene carbon, expanding the four-membered ring to a more stable five-membered cyclopentyl cation. This rearrangement is driven by the relief of ring strain and the formation of a more stable secondary carbocation[13][14][15]. Subsequent trapping by water yields cyclopentanol.

  • Direct Substitution: The initial cyclobutylcarbinyl carbocation can be trapped by water before rearrangement, leading to the formation of cyclobutylcarbinol.

The diazotization of aminocyclobutane itself leads to a mixture of cyclobutanol and cyclopropylmethanol, indicating a complex series of rearrangements[16].

G cluster_0 Diazotization of Cyclobutanamine Cyclobutanamine Cyclobutanamine Cyclobutyldiazonium ion Cyclobutyldiazonium ion Cyclobutylcarbocation Cyclobutylcarbocation Cyclopentyl cation Cyclopentyl cation Cyclobutanol_Cyclopropylmethanol Cyclobutanol & Cyclopropylmethanol

Cyclopropylamine: A Cascade of Ring Opening and Rearrangement

The diazotization of cyclopropylamine is characterized by the formation of the exceptionally stable cyclopropylmethyl carbocation. The stability of this cation arises from the effective overlap of the bent C-C bonds of the cyclopropane ring with the empty p-orbital of the carbocationic center. This stabilization leads to a series of rearrangement and ring-opening products. The reaction typically yields a mixture of cyclopropanol, cyclopropylmethyl alcohol, and allyl alcohol. The formation of allyl alcohol is a clear indication of the propensity of the cyclopropane ring to undergo cleavage under these conditions.

G cluster_1 Diazotization of Cyclopropylamine Cyclopropylamine Cyclopropylamine Cyclopropyldiazonium ion Cyclopropyldiazonium ion Cyclopropylmethyl cation Cyclopropylmethyl cation Products Cyclopropanol, Cyclopropylmethyl alcohol, Allyl alcohol

Acylation Reactions: A Probe of Nucleophilic Strength

Given that cyclobutanamine is the stronger base and has been shown to be more reactive in C-N coupling reactions, it is expected to undergo acylation at a faster rate than cyclopropylamine under similar conditions. The less hindered nature of the nitrogen lone pair in cyclobutanamine, compared to the electronically distinct environment in cyclopropylamine, would favor its attack on the electrophilic carbonyl carbon of an acylating agent.

Experimental Protocols

Diazotization of Cyclobutanamine (Demjanov Rearrangement)

Objective: To demonstrate the ring expansion of cyclobutanamine upon diazotization.

Materials:

  • Cyclobutanamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclobutanamine (1.0 eq) in dilute HCl.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours. Nitrogen evolution should be observed.

  • Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and NMR to determine the ratio of cyclopentanol, cyclobutanol, and cyclopropylmethanol.

Acylation of Cyclobutanamine and Cyclopropylamine: A Comparative Experiment

Objective: To qualitatively compare the acylation reactivity of cyclobutanamine and cyclopropylamine.

Materials:

  • Cyclobutanamine

  • Cyclopropylamine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up two parallel reactions. In two separate flasks, dissolve cyclobutanamine (1.0 eq) and cyclopropylamine (1.0 eq) in DCM.

  • To each flask, add pyridine (1.2 eq).

  • Cool both flasks to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise and simultaneously to both flasks.

  • Monitor the progress of both reactions by thin-layer chromatography (TLC) at regular time intervals (e.g., every 5 minutes).

  • Upon completion (or after a set time, e.g., 30 minutes), quench both reactions by adding saturated sodium bicarbonate solution.

  • Separate the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solutions. Analyze the crude products by ¹H NMR to compare the conversion to N-cyclobutylacetamide and N-cyclopropylacetamide, respectively. A higher conversion for cyclobutanamine is expected in a given timeframe.

G cluster_2 Comparative Reactivity Workflow Start Select Cycloalkylamine Reaction Choose Reaction Type Diazotization Diazotization (NaNO2, HCl) Acylation Acylation (e.g., Ac2O, Pyridine) Cyclobutanamine_Diaz Cyclobutanamine: Ring Expansion (Major) Cyclopropylamine_Diaz Cyclopropylamine: Ring Opening/ Rearrangement Cyclobutanamine_Acyl Cyclobutanamine: Faster Reaction Cyclopropylamine_Acyl Cyclopropylamine: Slower Reaction End Product Isolation & Analysis

Conclusion

The reactivity of cyclobutanamine and cyclopropylamine is a direct consequence of their unique structural and electronic properties. Cyclobutanamine, being more basic and arguably more nucleophilic in many contexts, generally reacts faster in transformations where the amine acts as a nucleophile. Its diazotization is characterized by a tendency towards ring expansion, a valuable synthetic tool for accessing five-membered rings.

Conversely, cyclopropylamine's reactivity is dominated by the high strain of its three-membered ring. While a weaker base and potentially a slower nucleophile in some reactions, its diazotization leads to a cascade of rearrangements and ring-opening, providing pathways to functionalized acyclic products. The exceptional stability of the cyclopropylmethyl cation is a key determinant of its reaction outcomes.

For the synthetic chemist, a thorough understanding of these differing reactivities is paramount. The choice between cyclobutanamine and cyclopropylamine as a building block will depend not only on the desired final structure but also on the intended chemical transformations and the potential for desired or undesired rearrangements.

References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Ring expansion and contraction. Wikipedia. [Link]

  • The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions. [Link]

  • structure and reactivity of the cyclopropane species. Wiley Online Library. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Ring expansion from a given cyclic carbocation. Chemistry Stack Exchange. [Link]

  • Demjanov reaction with mechanism. Filo. [Link]

  • Tiffeneau–Demjanov rearrangement. Wikipedia. [Link]

  • Bent bond. Wikipedia. [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC - NIH. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Demjanov Rearrangement with Solved Problems|Basics|Mechanism. YouTube. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Cyclobutylamine. Wikipedia. [Link]

  • Ring Expansion Rearrangements. Chemistry Steps. [Link]

  • Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?. Chemistry Stack Exchange. [Link]

  • Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Ring expansion and contraction. Wikipedia. [Link]

  • Cyclopropylamine. PubChem. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Demjanov Rearrangement. YouTube. [Link]

  • Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?. Chemistry Stack Exchange. [Link]

  • Why is Cyclopropylmethyl Carbocation exceptionally stable ?. Reddit. [Link]

  • Bent Bonds in Organic Compounds. Accounts of Chemical Research. [Link]

  • Walsh Cyclopropane. Nature. [Link]

  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

  • CYCLOPROPANE RING STRAIN. University of Calgary. [Link]

Sources

A Comparative Guide to the Melting Point Characterization of 3-Benzylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Accurate Melting Point Determination

The melting point of a crystalline solid is a fundamental thermodynamic property, signifying the temperature at which it transitions from a solid to a liquid phase at a given pressure. For active pharmaceutical ingredients (APIs) like 3-benzylcyclobutanamine HCl, this value is a cornerstone of its identity and purity profile. A sharp melting range typically indicates high purity, whereas a broad melting range often suggests the presence of impurities, which can depress and widen the melting transition.

Given the absence of a well-established literature value for the melting point of 3-benzylcyclobutanamine HCl, this guide provides the experimental framework necessary for its rigorous determination. We will compare the data obtained from visual capillary methods with the more detailed thermal analysis provided by DSC and TGA.

Comparative Analysis of Characterization Techniques

A multi-faceted approach to melting point determination provides a comprehensive understanding of a compound's thermal behavior. While the capillary method offers a direct visual assessment, DSC provides quantitative energetic data, and TGA reveals information about thermal stability and decomposition.

MethodPrincipleInformation GainedAdvantagesLimitations
Capillary Melting Point Visual observation of the phase transition of a sample heated in a capillary tube.Melting range (onset of melting to the clear point).Simple, rapid, and requires minimal sample.Subjective, and may not be suitable for compounds that decompose upon melting.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3]Onset temperature, peak melting temperature (endotherm), and enthalpy of fusion (ΔHfus).[4]Highly sensitive and quantitative. Can distinguish between melting and other thermal events.[1]Requires specialized equipment and data interpretation.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5]Decomposition temperature and information on thermal stability.[6][7]Determines if mass loss (e.g., from decomposition or solvent loss) occurs during melting.Does not directly measure the melting point.

Experimental Protocols for Comprehensive Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems, with each technique providing complementary data to build a complete thermal profile of 3-benzylcyclobutanamine HCl.

Capillary Melting Point Determination (USP <741> Method)

This method provides a visual determination of the melting range.[8][9]

Instrumentation: Digital melting point apparatus.

Protocol:

  • Sample Preparation: Finely powder a dry sample of 3-benzylcyclobutanamine HCl.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[8]

  • Heating: Place the capillary in the heating block. Heat at a rate of approximately 3°C per minute until the temperature is about 10°C below the expected melting point.[10][11]

  • Melting Range Determination: Decrease the heating rate to 1°C per minute.[8][11]

  • Record Temperatures: Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point). This range is the melting range.

Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination.

Differential Scanning Calorimetry (DSC) Analysis

DSC provides a quantitative measure of the energy absorbed during melting.[12]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-benzylcyclobutanamine HCl into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/minute, under an inert nitrogen atmosphere.[3]

  • Data Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature of the melting endotherm and the peak temperature. The area under the peak corresponds to the enthalpy of fusion.

Causality: The inert atmosphere prevents oxidative degradation of the sample during heating, ensuring that the observed thermal event is solely due to melting.

Thermogravimetric Analysis (TGA)

TGA is essential to differentiate between melting and decomposition.[13][14]

Instrumentation: A calibrated Thermogravimetric Analyzer.

Protocol:

  • Sample Preparation: Place 5-10 mg of 3-benzylcyclobutanamine HCl into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/minute, under an inert nitrogen atmosphere, to a temperature well above the expected melting point.

  • Data Analysis: Monitor the sample's mass as a function of temperature. Significant mass loss indicates decomposition or volatilization.

Causality: By observing the temperature at which mass loss begins, one can determine if the compound is thermally stable at its melting point.

Workflow for Melting Point Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Interpretation & Comparison A Dry Sample of 3-benzylcyclobutanamine HCl B Capillary Melting Point (USP <741>) A->B Distribute Sample C Differential Scanning Calorimetry (DSC) A->C Distribute Sample D Thermogravimetric Analysis (TGA) A->D Distribute Sample E Melting Range (Visual Observation) B->E F Onset & Peak Temperature Enthalpy of Fusion C->F G Decomposition Temperature D->G H Comprehensive Thermal Profile & Purity Assessment E->H Synthesize Data F->H Synthesize Data G->H Synthesize Data

Caption: Workflow for the comprehensive melting point characterization of 3-benzylcyclobutanamine HCl.

Comparative Data and Context

While the precise melting point of 3-benzylcyclobutanamine HCl must be determined experimentally, we can look to structurally similar compounds for an expected range. For instance, benzylamine hydrochloride has a reported melting point of 262-263°C[15], and phenethylamine hydrochloride melts in the range of 217-224°C.[16][17][18] These values suggest that the melting point of 3-benzylcyclobutanamine HCl is likely to be in a similar high-temperature range.

The following table presents a hypothetical but realistic comparison of data that could be obtained from the described experimental protocols.

ParameterCapillary MethodDSCTGA
Observed Event MeltingEndothermic TransitionMass Loss
Onset Temperature ~235 °C236.5 °C-
Peak/Clear Point ~238 °C238.2 °C-
Enthalpy of Fusion (ΔHfus) Not Applicable120 J/gNot Applicable
Decomposition Onset Not directly observedNot directly observed> 250 °C

Interpretation of Hypothetical Data:

In this example, the capillary method provides a melting range of 235-238°C. The DSC data corroborates this with a sharp endotherm, and the TGA data confirms that the compound is thermally stable through its melting point, with decomposition only beginning above 250°C. This collective data would strongly support a melting point of approximately 238°C for 3-benzylcyclobutanamine HCl.

Conclusion

A definitive melting point characterization of 3-benzylcyclobutanamine HCl necessitates a multi-technique approach. The traditional capillary method serves as a valuable preliminary assessment, while DSC provides precise and quantitative data on the melting transition. TGA is indispensable for evaluating the thermal stability of the compound at its melting point. By integrating the results from these three methods, researchers can establish a reliable and comprehensive thermal profile for this novel compound, which is a critical step in its journey through the drug development pipeline.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Melting point testing as per USP 741. (2021, June 11). YouTube. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]

  • Lopez, M. M., & Blok, M. C. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Education, 88(12), 1641-1646. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC). (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

  • The use of optical differential scanning calorimetry to investigate ibuprofen miscibility in polymeric films for topical drug delivery. (2020). International Journal of Pharmaceutics, 587, 119642. Retrieved from [Link]

  • Phenethylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Retrieved from [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. Retrieved from [Link]

  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. Retrieved from [Link]

  • USP–NF. (2011). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2024, January 14). Infinita Lab. Retrieved from [Link]

  • Gmelin, E. (1995). DSC Studies on Organic Melting Temperature Standards. Journal of Thermal Analysis, 45(5), 883-891. Retrieved from [Link]

  • USP–NF. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Benzylamine. (n.d.). PubChem. Retrieved from [Link]

  • β-Phenylethylamine hydrochloride. (2024, April 9). ChemBK. Retrieved from [Link]

  • Benzylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Benzylamine. (2023, February 12). Sciencemadness Wiki. Retrieved from [Link]

  • Phenethylamine. (2024, April 9). ChemBK. Retrieved from [Link]

Sources

Benchmarking Purity Standards: Elemental Analysis vs. qNMR for 3-Benzylcyclobutanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stoichiometric Challenge

In the synthesis of 3-benzylcyclobutanamine hydrochloride (


), establishing an absolute purity standard is critical for downstream biological assays.[1] While Elemental Analysis (EA)  via combustion (CHN) remains the historical "gold standard" for publication and identity verification, it faces significant limitations with amine hydrochloride salts due to their inherent hygroscopicity and potential for non-stoichiometric solvation.[1]

This guide objectively compares the performance of Combustion Elemental Analysis (EA) against its primary high-fidelity alternative, Quantitative NMR (qNMR) .[1] We evaluate these methods based on precision, solvent discrimination, and sample consumption, providing a validated workflow for definitive purity assignment.

Theoretical Standards & Acceptance Criteria

Before assessing performance, we must define the "Truth" standard. For 3-benzylcyclobutanamine HCl, the theoretical mass fractions are calculated based on the molecular formula


 (MW: 197.70  g/mol ).
Table 1: Theoretical Elemental Composition (Standard)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Tolerance (

)
Carbon (C) 1112.011132.1266.83% 66.43 – 67.23%
Hydrogen (H) 161.00816.138.16% 7.76 – 8.56%
Nitrogen (N) 114.00714.017.08% 6.68 – 7.48%
Chlorine (Cl) 135.45035.4517.93% N/A (Titration often used)

Critical Insight: Amine hydrochlorides are prone to forming hydrates.[1] The presence of just 0.5 molar equivalents of water shifts the theoretical Carbon content from 66.83% down to 63.9% , causing a catastrophic failure in standard EA acceptance criteria despite the compound being chemically pure.

Comparative Analysis: EA vs. Alternatives

We compare the traditional combustion method against qNMR (internal standard method) and HPLC-UV/CAD.[1]

Table 2: Method Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV/CAD
Primary Output Mass fraction of elements (C, H, N)Molar ratio of analyte to internal standardChromatographic purity (% Area)
Specificity Low: Cannot distinguish between impurity, water, or inorganic salt.[2]High: Explicitly identifies and quantifies organic impurities, water, and residual solvents.[1]Medium: "Blind" to inorganic salts/water; requires response factors for impurities.[1]
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Precision

absolute

relative

relative
Failure Mode Hygroscopicity leads to "Failed" result for pure compounds.[1]Signal overlap; requires pure Internal Standard (IS).[1]Non-chromophoric impurities (if UV used).[1]
Verdict Identity Confirmation (Best for bulk stoichiometry)Absolute Purity (Best for potency assignment)Trace Impurity Profiling

Detailed Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: Elemental Analysis (Combustion)

Objective: Confirm bulk stoichiometry and salt formation.

  • Sample Pre-treatment (Crucial):

    • 3-benzylcyclobutanamine HCl is likely hygroscopic.[1]

    • Step: Dry 100 mg of sample in a vacuum oven at

      
       over 
      
      
      
      for 24 hours prior to analysis.
  • Calibration:

    • Calibrate the CHN analyzer using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).[1]

    • Validation: Run a check standard of Sulfanilamide ; results must be within

      
       of theoretical.[1]
      
  • Combustion:

    • Weigh 2.0–2.5 mg of dried sample into a tin capsule. Fold hermetically to exclude atmospheric moisture.[1]

    • Combust at

      
       with 
      
      
      
      boost.
  • Data Analysis:

    • Compare result to Table 1. If C is low and H is high, calculate for a hemi-hydrate (

      
      ) model.[1]
      
Protocol B: qNMR (The "Truth" Standard)

Objective: Determine absolute weight % purity (Potency) independent of hydration.

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .[1]

    • Requirement: IS signals must not overlap with the benzyl aromatic protons (7.1–7.4 ppm) or the cyclobutane multiplet (1.8–2.5 ppm).[1]

  • Sample Preparation:

    • Weigh accurately (

      
       mg) ~10 mg of 3-benzylcyclobutanamine HCl (
      
      
      
      ) and ~5 mg of IS (
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-d6 (prevents exchange of amine protons better than

      
      ).[1]
      
  • Acquisition Parameters (Bruker 400 MHz+):

    • Pulse Angle:

      
      [1]
      
    • Relaxation Delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest proton).[1]
    • Scans: 16 or 32.[1]

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Mass,
      
      
      = Purity of IS.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for validating the purity of the amine salt, resolving the common conflict between EA and NMR data.

PurityValidation Start Synthesized 3-benzylcyclobutanamine HCl Dry Vacuum Dry (40°C, P2O5, 24h) Start->Dry EA Run Elemental Analysis (CHN) Dry->EA CheckEA Is Result within ±0.4%? EA->CheckEA Pass PASS: High Purity Anhydrous Salt CheckEA->Pass Yes Fail FAIL: Discrepancy Detected CheckEA->Fail No qNMR Run qNMR (DMSO-d6) + Water Quantification Fail->qNMR CheckSolvent Is Water/Solvent Present? qNMR->CheckSolvent Recalc Recalculate Theoretical EA for Solvate/Hydrate CheckSolvent->Recalc Yes (Water/Solvent Peaks) FailImpure FAIL: Chemical Impurity Present (Re-purify) CheckSolvent->FailImpure No (Unknown Peaks) ReCheck Does Recalc Match Experimental? Recalc->ReCheck PassSolvate PASS: Pure Solvate/Hydrate ReCheck->PassSolvate Yes ReCheck->FailImpure No

Figure 1: Validated decision tree for reconciling Elemental Analysis with qNMR data for amine salts.

Expert Commentary: Why EA Fails for Amine Salts

As an Application Scientist, I frequently observe "false failures" in EA for compounds like 3-benzylcyclobutanamine HCl. The causality is often hygroscopicity .[1]

  • The "Sponge" Effect: The hydrochloride counter-ion makes the lattice highly polar.[1] If the sample is weighed in ambient humidity (e.g., 50% RH), it can adsorb 1-2% water by weight during the weighing process on the microbalance.

  • The Nitrogen Ratio: In a pure sample, the C/N ratio should be constant (

    
     molar, or 
    
    
    
    mass ratio).[1] If EA fails due to water, the C/N ratio remains correct , but absolute % values drop.[1]
    • Diagnostic Check: If your %C and %N are both low, but the ratio

      
      , your compound is chemically pure but wet.[1] Do not re-purify.  Instead, dry more aggressively or switch to qNMR for potency assignment.[1]
      

References

  • PubChem. (2025).[1][2][3][4] 3-benzylcyclobutanamine hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1][5]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]

Sources

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